molecular formula C22H20O8 B12534848 Dimethyl 2,3-bis(4-methoxybenzoyl)but-2-enedioate CAS No. 676591-78-9

Dimethyl 2,3-bis(4-methoxybenzoyl)but-2-enedioate

Cat. No.: B12534848
CAS No.: 676591-78-9
M. Wt: 412.4 g/mol
InChI Key: CFSLFTBTTKNSAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl 2,3-bis(4-methoxybenzoyl)but-2-enedioate is an organic compound with the molecular formula C₂₂H₂₀O₈ and a molecular weight of 412.39 g/mol . This compound is characterized by the presence of two methoxybenzoyl groups attached to a butenedioate backbone, making it a unique and interesting molecule for various chemical studies.

Preparation Methods

The synthesis of Dimethyl 2,3-bis(4-methoxybenzoyl)but-2-enedioate typically involves the esterification of 2,3-bis(4-methoxybenzoyl)but-2-enedioic acid with methanol in the presence of an acid catalyst . The reaction conditions often include refluxing the mixture to ensure complete esterification. Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Dimethyl 2,3-bis(4-methoxybenzoyl)but-2-enedioate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Dimethyl 2,3-bis(4-methoxybenzoyl)but-2-enedioate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a model compound for studying esterification and substitution reactions.

    Biology: This compound can be used in biochemical assays to study enzyme-catalyzed reactions involving esters.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Dimethyl 2,3-bis(4-methoxybenzoyl)but-2-enedioate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The ester groups can undergo hydrolysis, releasing the corresponding acids and alcohols, which can then participate in further biochemical reactions. The methoxybenzoyl groups may also interact with specific proteins, influencing their activity and function .

Comparison with Similar Compounds

Dimethyl 2,3-bis(4-methoxybenzoyl)but-2-enedioate can be compared with similar compounds such as:

    Dimethyl 2,3-bis(4-hydroxybenzoyl)but-2-enedioate: Similar structure but with hydroxy groups instead of methoxy groups.

    Dimethyl 2,3-bis(4-chlorobenzoyl)but-2-enedioate: Contains chlorobenzoyl groups instead of methoxybenzoyl groups.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties .

Properties

CAS No.

676591-78-9

Molecular Formula

C22H20O8

Molecular Weight

412.4 g/mol

IUPAC Name

dimethyl 2,3-bis(4-methoxybenzoyl)but-2-enedioate

InChI

InChI=1S/C22H20O8/c1-27-15-9-5-13(6-10-15)19(23)17(21(25)29-3)18(22(26)30-4)20(24)14-7-11-16(28-2)12-8-14/h5-12H,1-4H3

InChI Key

CFSLFTBTTKNSAZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C(=C(C(=O)C2=CC=C(C=C2)OC)C(=O)OC)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.